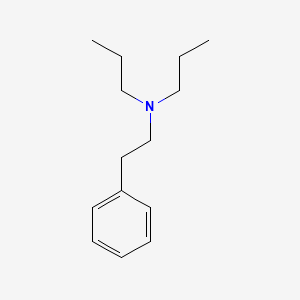
N,N-Dipropylphenethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dipropylphenethylamine: is an organic compound with the chemical formula C14H23N . It belongs to the class of phenethylamines, which are known for their diverse biological activities. This compound is characterized by the presence of a phenethylamine backbone substituted with two propyl groups on the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dipropylphenethylamine typically involves the alkylation of phenethylamine with propyl halides. One common method is the reaction of phenethylamine with propyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the continuous preparation method is often employed. This involves the use of a fixed bed reactor where phenethylamine and propyl halides are continuously fed into the reactor along with a suitable catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dipropylphenethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: It can undergo electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-Propylphenethylamine or phenethylamine.
Substitution: Halogenated or nitro-substituted phenethylamines.
Wissenschaftliche Forschungsanwendungen
N,N-Dipropylphenethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the interactions of phenethylamines with biological receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of N,N-Dipropylphenethylamine involves its interaction with neurotransmitter systems in the brain. It is structurally related to endogenous neurotransmitters such as dopamine, noradrenaline, and adrenaline. This compound acts as a psychostimulant by enhancing the release of these neurotransmitters and inhibiting their reuptake, leading to increased synaptic concentrations and prolonged neurotransmitter activity .
Vergleich Mit ähnlichen Verbindungen
N,N-Diisopropylethylamine: Used as a non-nucleophilic base in organic synthesis.
N,N-Dimethylphenethylamine: Acts as a flavoring agent and has stimulant properties.
Phenylpropylaminopentane: Known for its psychostimulant effects and structural similarity to amphetamines.
Uniqueness: N,N-Dipropylphenethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual propyl groups on the nitrogen atom differentiate it from other phenethylamines, influencing its reactivity and interaction with biological targets.
Eigenschaften
CAS-Nummer |
23916-02-1 |
|---|---|
Molekularformel |
C14H23N |
Molekulargewicht |
205.34 g/mol |
IUPAC-Name |
N-(2-phenylethyl)-N-propylpropan-1-amine |
InChI |
InChI=1S/C14H23N/c1-3-11-15(12-4-2)13-10-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3 |
InChI-Schlüssel |
XKVJUEJDVGYAGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















